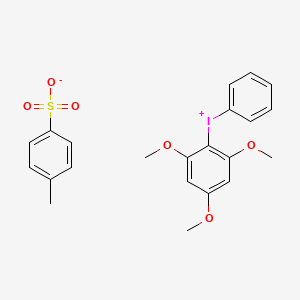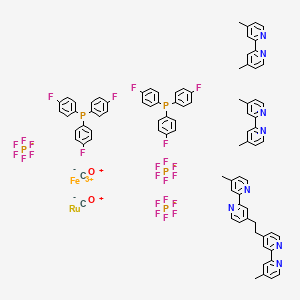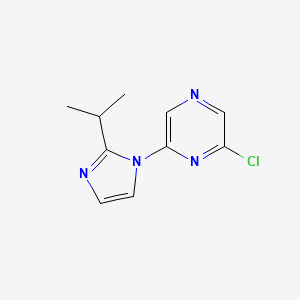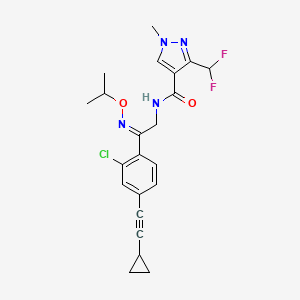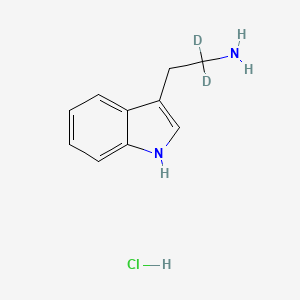
TRYPTAMINE-alpha,alpha-D2 HCL
Descripción general
Descripción
Tryptamine-alpha,alpha-D2 HCL, also known as 1,1-dideuterio-2-(1H-indol-3-yl)ethanamine;hydrochloride , is a derivative of tryptamine. Tryptamines are a broad class of classical or serotonergic hallucinogens, capable of producing profound changes in sensory perception, mood, and thought in humans .
Synthesis Analysis
In the brain, tryptamine, acting as an endogenous neurotransmitter, is synthesized by the enzymatic decarboxylation of L-tryptophan (L-Trp) catalyzed by aromatic L-amino acid decarboxylase [AADC (EC 4.1.1.28)], and is metabolized to 3-indolcetaldehyde (3-IAL) by oxidative deamination catalyzed by the enzyme monoamine oxidase (MAO, EC 1.4.3.4) .Molecular Structure Analysis
The molecular formula of TRYPTAMINE-alpha,alpha-D2 HCL is C10H11D2ClN2 . The structure of tryptamine is defined by an indole —a fused benzene and pyrrole ring, and a 2-aminoethyl group at the second carbon (third aromatic atom, with the first one being the heterocyclic nitrogen) .Chemical Reactions Analysis
Tryptamine hallucinogens, including TRYPTAMINE-alpha,alpha-D2 HCL, are known to produce profound changes in sensory perception, mood, and thought in humans. They act primarily as agonists of the 5-HT2A receptor .Aplicaciones Científicas De Investigación
General Insights on Tryptamines
Tryptamines, including "TRYPTAMINE-alpha,alpha-D2 HCL", fall into a category of compounds with structural similarity to the naturally occurring neurotransmitter serotonin (5-hydroxytryptamine). They are known for their role in various biological processes and have been studied for their psychoactive effects, among other properties. Here's a summary based on the broader literature on tryptamines:
Psychoactive Properties and Pharmacology : Tryptamines are studied for their psychoactive effects, including their potential therapeutic applications in treating mental health disorders such as depression and anxiety. They act primarily as agonists at serotonin receptors, which play a key role in mood regulation and perception (Corkery et al., 2012).
Toxicology and Safety : The safety profile, including toxicity and potential risks associated with tryptamine use, is an area of ongoing research. Understanding these aspects is crucial for evaluating the therapeutic potential and risks of tryptamines in clinical settings (Malaca et al., 2020).
Analytical and Forensic Analysis : Development of analytical methods for detecting and quantifying tryptamines in biological samples is essential for both research purposes and forensic analysis. This includes understanding their metabolic pathways, which can aid in the development of specific assays for drug monitoring and toxicological studies (Martins et al., 2010).
Direcciones Futuras
There is an increasing interest in the neural effects of psychoactive drugs, in particular tryptamine psychedelics, which has been incremented by the proposal that they have potential therapeutic benefits, based on their molecular mimicry of serotonin . The available evidence points towards strong neuromodulatory effects of tryptamine psychedelics in key brain regions involved in mental imagery, theory of mind, and affective regulation, pointing to potential therapeutic applications of this class of substances .
Propiedades
IUPAC Name |
1,1-dideuterio-2-(1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7,12H,5-6,11H2;1H/i6D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFBGNBTTMPNIG-GZEMNZGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC1=CNC2=CC=CC=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
TRYPTAMINE-alpha,alpha-D2 HCL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



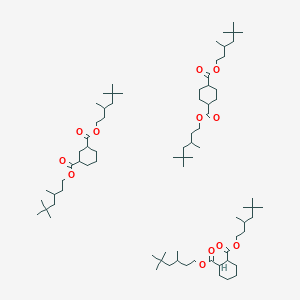

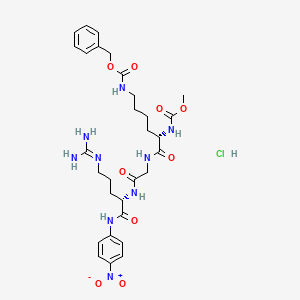
iodonium p-toluenesulfonate](/img/structure/B1436104.png)
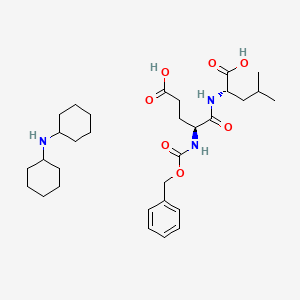
![[(Oxan-3-yl)methyl]hydrazine hydrochloride](/img/structure/B1436106.png)
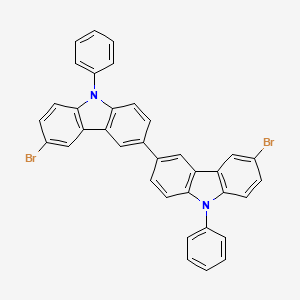
![N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine](/img/structure/B1436108.png)
